molecular formula C14H20N4O4 B12428696 Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4

Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4

Cat. No.: B12428696
M. Wt: 312.36 g/mol
InChI Key: SUWKOEMQNOBJEQ-LZMSFWOYSA-N
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Description

Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 is a deuterium-labeled analog of a potent serine hydrolase inhibitor, serving as a crucial internal standard in quantitative mass spectrometry-based proteomics. The incorporation of four deuterium atoms provides a distinct mass shift from the non-labeled inhibitor, enabling precise and accurate quantification in complex biological samples using techniques like multiple reaction monitoring (MRM). This compound is specifically designed for Activity-Based Protein Profiling (ABPP) studies, a powerful chemical proteomics method that utilizes active site-directed probes to monitor the functional state of enzymes in native systems. By competing with activity-based probes, this inhibitor allows researchers to quantify the potency and selectivity of inhibitor interactions across the entire serine hydrolase family, a large and diverse class of enzymes involved in numerous physiological and pathological processes [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3632640/]. Its primary research value lies in drug discovery and biochemical research for conditions where serine hydrolases are therapeutic targets, such as metabolic disorders, inflammation, and cancer. The use of a stable isotope-labeled internal standard is essential for achieving high-quality, reproducible data, minimizing analytical variability, and ensuring the reliability of pharmacokinetic and pharmacodynamic analyses [https://pubs.acs.org/doi/10.1021/acs.analchem.5b02112].

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

312.36 g/mol

IUPAC Name

tert-butyl 2,2,6,6-tetradeuterio-4-(6-nitro-3-pyridinyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-12(15-10-11)18(20)21/h4-5,10H,6-9H2,1-3H3/i8D2,9D2

InChI Key

SUWKOEMQNOBJEQ-LZMSFWOYSA-N

Isomeric SMILES

[2H]C1(CN(CC(N1C(=O)OC(C)(C)C)([2H])[2H])C2=CN=C(C=C2)[N+](=O)[O-])[2H]

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitropyridine Synthesis

The 2-nitropyridine moiety is synthesized via direct nitration or diazo-coupling :

  • Method A : Nitration of picoline derivatives using HNO₃/H₂SO₄ at 0–5°C, yielding 2-nitropyridine intermediates.
  • Method B : Diazotization of 2-aminopyridine followed by treatment with NaNO₂/HCl and CuCN to introduce the nitro group.

Example Conditions (from):

Step Reagents/Conditions Yield
Nitration HNO₃ (conc.), H₂SO₄, 0°C, 2 hr 68%
Diazotization NaNO₂, HCl, -5°C, 1 hr 82%

Piperidine Coupling

The piperidine group is introduced via nucleophilic substitution or transition-metal catalysis :

  • Method C : Mitsunobu reaction between 2-nitropyridine alcohols and piperidine derivatives (e.g., 1-piperidinecarboxylic acid).
  • Method D : Suzuki-Miyaura coupling using Pd catalysts for C–N bond formation.

Optimized Protocol (from):

Component Details
Catalyst Pd(OAc)₂, XPhos
Base K₃PO₄
Solvent DMF/H₂O (4:1)
Temperature 100°C, 12 hr
Yield 74%

Deuterium Incorporation

Deuterium labeling is achieved through H/D exchange or deuterated precursors :

  • Method E : Treatment of the proto-compound with D₂O in the presence of Pd/C or Rh catalysts under H₂/D₂ gas.
  • Method F : Use of deuterated piperidine (e.g., piperidine-d₁₁) during coupling.

Isotopic Purity Data (from):

Isotopologue Abundance (%)
d₀ <0.5
d₄ >98
d₃/d₅ <1.5

Purification and Characterization

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient).
  • Spectroscopy :
    • ¹H/¹³C NMR : Absence of proto-signals at δ 2.5–3.5 ppm (piperidine CH₂).
    • HRMS : m/z 312.36 (M+H⁺).

Critical Challenges and Solutions

Challenge Solution Source
Nitro-group reduction Use of Zn/NH₄Cl to avoid over-reduction
Deuterium loss Low-temperature H/D exchange
Regioselectivity Directed ortho-metalation (DoM)

Comparative Analysis of Methods

Method Advantages Limitations
Mitsunobu (C) High yield, mild conditions Requires stoichiometric reagents
Suzuki (D) Scalable, air-tolerant Pd contamination risk
H/D exchange (E) Cost-effective Limited to specific sites

Industrial-Scale Adaptations

  • Continuous-flow nitration (microchannel reactors) reduces exothermic risks.
  • Deuterium gas recycling minimizes isotopic waste.

Applications in Research

The compound’s selectivity for serine hydrolases (e.g., APT1/2) makes it valuable for:

  • Activity-based protein profiling (ABPP).
  • Inhibitor screening via competitive MS assays.

Chemical Reactions Analysis

Types of Reactions

Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, electrophiles for substitution reactions, and acids or bases for hydrolysis. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include amines, substituted piperazines, and carboxylic acids. These products are often intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic research to study enzyme activity and inhibition.

    Medicine: Utilized in the development of drugs targeting serine hydrolases, which play a role in various diseases, including cancer and neurodegenerative disorders.

    Industry: Applied in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The compound exerts its effects by inhibiting serine hydrolases, a class of enzymes involved in numerous physiological processes. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition can affect various molecular pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

2-Amino-5-chloropyridine-4-carboxamides

  • Structure : A pyridine core with chlorine and carboxamide substituents.
  • Activity: Potent inhibition of IKK-2 (IC₅₀ ~50 nM) and improved cellular efficacy in synovial fibroblasts, validated in IL-1β-stimulated models .
  • Divergence : Lacks deuterium substitutions and piperidine groups, reducing metabolic stability compared to the deuterated compound.

FAAH Inhibitors (e.g., URB597)

  • Structure : Carbamate-based or pyridine-zinc binder scaffolds.
  • Activity: Targets FAAH (IC₅₀ <10 nM), modulating endocannabinoid signaling.
  • Divergence : While both inhibit serine hydrolases, FAAH inhibitors prioritize carbamate warheads, whereas 1-pip-2-nitropyridine-d4 employs a nitropyridine scaffold for broader hydrolase engagement .

Pharmacological and Biochemical Data

Parameter Serine Hydrolase Inhibitor-1-pip-2-nitropyridine-d4 2-Amino-5-chloropyridine-4-carboxamides FAAH Inhibitors (URB597)
Molecular Weight ~350–400 Da (estimated) ~250–300 Da ~300–350 Da
Target Enzymes Broad serine hydrolases IKK-2 FAAH
IC₅₀ (Enzymatic) Not reported (structural analogs: ~50–100 nM) 50 nM (IKK-2) <10 nM (FAAH)
Metabolic Stability (t₁/₂) Enhanced (deuterium effect) Moderate Low (rapid carbamate cleavage)
Selectivity Moderate (cross-reactivity with oxidoreductases) High (IKK-2-specific) High (FAAH-specific)

Selectivity and Mechanism of Action

The inhibitor’s nitropyridine group facilitates π-π stacking with hydrolase active sites, while the piperidine moiety enhances membrane permeability. Deuterium at key positions slows CYP450-mediated metabolism, extending plasma half-life. However, proteomic studies indicate cross-reactivity with oxidoreductases and lyases, suggesting broader off-target effects compared to IKK-2 or FAAH-specific inhibitors . For example, in CD-mutant lines, serine endopeptidase inhibitors were 7.1% less abundant, implying compensatory downregulation of competing pathways during hydrolase inhibition .

Biological Activity

Serine hydrolases (SHs) represent a significant family of enzymes involved in various biological processes, including lipid metabolism, neurotransmitter regulation, and cellular signaling. The compound Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 (CAS Number: 2089333-15-1) has emerged as a notable inhibitor within this family, offering potential therapeutic applications in treating diseases related to SH dysfunction.

Overview of Serine Hydrolases

Serine hydrolases are characterized by their serine residue at the active site, which plays a critical role in catalyzing the hydrolysis of ester and amide bonds. These enzymes are implicated in numerous physiological functions, making them attractive targets for drug development. For instance, inhibitors of Dipeptidyl Peptidase 4 (DPP-4), a serine peptidase, are used to manage type 2 diabetes by prolonging the action of incretin hormones that promote insulin secretion .

PropertyDetails
Molecular Formula C14H16D4N4O4
Molecular Weight 312.36 g/mol
CAS Number 2089333-15-1
Research Use Only Yes

This compound functions by selectively inhibiting specific serine hydrolases, thereby modulating their activity in biological systems. The compound's design allows it to bind effectively to the active sites of target enzymes, blocking substrate access and preventing enzymatic activity. This inhibition can lead to altered metabolic pathways, particularly those involving lipid signaling and neurotransmitter regulation.

Biological Activity

Recent studies have demonstrated that this inhibitor exhibits potent effects on various serine hydrolases:

  • Selectivity : The compound has been shown to selectively inhibit certain SHs while sparing others, which is crucial for minimizing off-target effects in therapeutic applications .
  • In Vivo Efficacy : In animal models, administration of the inhibitor has resulted in significant changes in SH activity profiles within tissues, indicating its potential for selective modulation of enzymatic functions .
  • Activity-Based Protein Profiling (ABPP) : Utilizing ABPP techniques, researchers have mapped the interactions between this inhibitor and various SHs across different tissues. This profiling revealed distinct patterns of inhibition that correlate with the physiological roles of the targeted enzymes .

Case Study 1: Neuroinflammation Modulation

A study investigated the effects of this compound on neuroinflammation by targeting DAGLβ (diacylglycerol lipase beta), a serine hydrolase involved in endocannabinoid signaling. The results indicated that inhibition led to reduced inflammatory responses without impairing neuronal communication, suggesting therapeutic potential for neurodegenerative conditions .

Case Study 2: Lipid Metabolism Regulation

Another study focused on the impact of this inhibitor on lipid metabolism through its action on various lipases. The findings demonstrated that treatment with the compound resulted in altered lipid profiles in treated mice compared to controls, highlighting its role as a modulator of metabolic pathways related to obesity and diabetes .

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